Csf1R-IN-13
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Overview
Description
Csf1R-IN-13 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor. This receptor is a key tyrosine kinase transmembrane receptor that plays a crucial role in the regulation of microglial homeostasis, neurogenesis, and neuronal survival in the central nervous system. The inhibition of colony-stimulating factor 1 receptor has been explored as a therapeutic strategy for various neurodegenerative diseases and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Csf1R-IN-13 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and adhering to regulatory standards. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Csf1R-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Csf1R-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of colony-stimulating factor 1 receptor and its downstream signaling pathways.
Biology: Employed in research to understand the role of colony-stimulating factor 1 receptor in microglial development, maintenance, and function.
Medicine: Investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis, as well as certain cancers
Mechanism of Action
Csf1R-IN-13 exerts its effects by binding to the colony-stimulating factor 1 receptor and inhibiting its activation. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways involved in cell survival, proliferation, and differentiation. The inhibition of colony-stimulating factor 1 receptor signaling can reduce inflammation, promote neuronal survival, and inhibit tumor growth .
Comparison with Similar Compounds
Pexidartinib: Another colony-stimulating factor 1 receptor inhibitor used in the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody targeting colony-stimulating factor 1 receptor, used in cancer therapy.
Uniqueness of Csf1R-IN-13: this compound is unique in its specific binding affinity and selectivity for colony-stimulating factor 1 receptor. It has shown promising results in preclinical studies for its potential therapeutic applications in both neurodegenerative diseases and cancers. Its ability to cross the blood-brain barrier and its favorable pharmacokinetic properties make it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H20N4O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
7-methoxy-4-[6-[(6-methoxypyridin-3-yl)amino]-4-methylpyridin-3-yl]-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C21H20N4O3/c1-12-8-18(25-13-4-7-19(28-3)23-9-13)22-10-15(12)14-5-6-17(27-2)20-16(14)11-24-21(20)26/h4-10H,11H2,1-3H3,(H,22,25)(H,24,26) |
InChI Key |
ILLRAZXHOUMWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=C3CNC(=O)C3=C(C=C2)OC)NC4=CN=C(C=C4)OC |
Origin of Product |
United States |
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